(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid
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Overview
Description
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid is an organic compound with a complex structure that includes a dimethoxyethyl group, a methyl group, and a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with a similar dimethoxy group but different overall structure.
(2S,3R)-2,3-Dimethylpentanoic acid: Another compound with a similar pentanoic acid backbone but different substituents.
Properties
CAS No. |
188568-04-9 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3R)-3-(2,2-dimethoxyethyl)-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)8(5-9(11)12)6-10(13-3)14-4/h8,10H,1,5-6H2,2-4H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
SDDZKRUSDXISBS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=C)[C@H](CC(OC)OC)CC(=O)O |
Canonical SMILES |
CC(=C)C(CC(OC)OC)CC(=O)O |
Origin of Product |
United States |
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